H-Phe-Ser-OH

Overview

Description

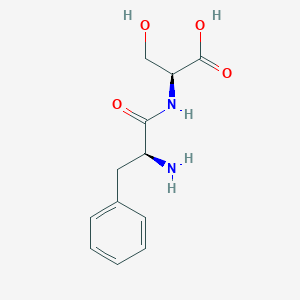

H-Phe-Ser-OH is a dipeptide composed of phenylalanine and serine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Mechanism of Action

Target of Action

Phenylalanylserine, also known as H-Phe-Ser-OH or Phe-Ser, is a dipeptide Peptides are known to interact with a variety of cellular targets, including receptors and enzymes, to exert their effects .

Mode of Action

Peptides typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The binding of the peptide to its target can induce conformational changes that trigger downstream effects .

Biochemical Pathways

For instance, peptides can modulate signal transduction pathways, influence gene expression, or affect enzymatic activity .

Pharmacokinetics

They are often rapidly metabolized and cleared from the body, which can limit their bioavailability .

Result of Action

Peptides can have a wide range of effects at the molecular and cellular levels, depending on their targets and the pathways they influence .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of peptides. Factors such as temperature, pH, and the presence of other molecules can affect peptide stability and activity .

Biochemical Analysis

Biochemical Properties

Phenylalanylserine is involved in various biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase , which is active towards challenging, highly valuable di-substituted substrates . The interaction between Phenylalanylserine and these enzymes is crucial for its role in biochemical reactions .

Molecular Mechanism

This suggests that Phenylalanylserine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenylalanylserine is involved in various metabolic pathways. For instance, it’s known that Phenylalanylserine is a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . This suggests that Phenylalanylserine may interact with enzymes or cofactors in these pathways and may affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Phe-Ser-OH can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of phenylalanylserine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: H-Phe-Ser-OH can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

H-Phe-Ser-OH has various applications in scientific research, including:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Studied for its role in protein digestion and metabolism.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Used in the production of peptide-based materials and as a building block for more complex molecules

Comparison with Similar Compounds

- Serylphenylalanine

- Glycylphenylalanine

- Alanylglycine

H-Phe-Ser-OH stands out due to its specific sequence and the unique properties it imparts .

Biological Activity

H-Phe-Ser-OH, or H-Phenylalanine-Serine-OH , is a dipeptide that consists of the amino acids phenylalanine and serine. It has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 252.27 g/mol

- CAS Number : 16053-39-7

This compound exhibits several biological activities that are primarily mediated through its interactions with specific biological targets. One significant mechanism involves its binding and translocation via the intestinal di/tri-peptide transporter 1 (hPEPT1). The affinity of this compound for hPEPT1 has been studied, revealing insights into its absorption and bioavailability in the gastrointestinal tract.

Therapeutic Potential

Research indicates that this compound can serve as a pro-moiety for various drugs, enhancing their solubility and absorption. Notably, studies have explored its application in drug formulations for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and benzoic acid derivatives. The ability to improve drug delivery systems underscores its potential in pharmaceutical applications .

Inhibitory Effects

This compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has shown promise in inhibiting angiotensin-converting enzyme (ACE) activity, which is crucial in regulating blood pressure. This property suggests potential applications in treating hypertension and related cardiovascular conditions .

Data Table: Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Transport Mechanism | Binds to hPEPT1 with a Km value indicating high affinity |

| Drug Pro-Moiety | Enhances solubility and absorption of ibuprofen and benzoic acid derivatives |

| ACE Inhibition | Inhibits ACE activity, suggesting use in hypertension treatment |

| Antioxidant Properties | Exhibits potential antioxidant effects, contributing to cellular protection |

Case Study 1: Drug Formulation

In a study conducted by Diana Højmark Omkvist et al., the effectiveness of this compound as a pro-moiety was evaluated. The research focused on its ability to enhance the pharmacokinetic properties of ibuprofen. Results indicated that formulations containing this compound showed improved absorption rates compared to standard formulations without it .

Case Study 2: Hypertension Treatment

Another significant study explored the antihypertensive effects of this compound through its ACE inhibition capabilities. The findings suggested that this dipeptide could be integrated into therapeutic regimens for managing high blood pressure effectively .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHDXJUFQVRDAV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936336 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16053-39-7 | |

| Record name | L-Phenylalanyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16053-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016053397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.